Product packaging for 2-Bromo-4-chloro-6-methoxybenzaldehyde(Cat. No.:CAS No. 1474057-92-5)

2-Bromo-4-chloro-6-methoxybenzaldehyde

Cat. No.: B13107054
CAS No.: 1474057-92-5
M. Wt: 249.49 g/mol
InChI Key: NWOKGGJJAVPJEG-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B13107054 2-Bromo-4-chloro-6-methoxybenzaldehyde CAS No. 1474057-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1474057-92-5

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-4-chloro-6-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3

InChI Key

NWOKGGJJAVPJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)C=O

Origin of Product

United States

Contextual Significance Within Halogenated Benzaldehyde Chemistry

Halogenated benzaldehydes are fundamental in synthetic organic chemistry due to the versatile reactivity of their halogen and aldehyde functional groups. The inclusion of halogens like bromine and chlorine significantly alters the electronic properties of the aromatic ring, primarily through their inductive electron-withdrawing effects. This electronic modulation can heighten the reactivity of the aldehyde group and provide strategic points for further chemical changes, such as in cross-coupling reactions.

The substitution pattern of 2-Bromo-4-chloro-6-methoxybenzaldehyde is particularly notable. The bromine atom's position ortho to the aldehyde can sterically influence reactions at the carbonyl group and can be a site for directed metallation. The chlorine atom at the para position further pulls electron density from the ring. In contrast, the methoxy (B1213986) group at the other ortho position donates electron density, creating a complex electronic environment that can be leveraged for selective synthesis. This trifunctional substitution pattern establishes it as a highly specialized reagent when compared to simpler mono- or di-substituted benzaldehydes.

Relevance As a Synthetic Precursor in Complex Molecule Construction

The primary value of 2-Bromo-4-chloro-6-methoxybenzaldehyde is its function as a precursor for building more elaborate molecular structures, which are frequently pursued in medicinal chemistry and materials science. Although direct examples of its application in the total synthesis of natural products are not extensively documented, its potential can be deduced from the known reactivity of its functional groups.

The aldehyde group is a versatile functional handle that can undergo a multitude of transformations, including:

Reductive amination: to form substituted benzylamines.

Wittig and related olefination reactions: to create carbon-carbon double bonds.

Addition of organometallic reagents: to produce secondary alcohols.

Oxidation: to form the corresponding benzoic acid.

Moreover, the bromo and chloro substituents act as key locations for transition-metal-catalyzed cross-coupling reactions. The bromo group, generally being more reactive than the chloro group in many such reactions (e.g., Suzuki, Sonogashira, Heck), permits the selective introduction of new carbon-carbon or carbon-heteroatom bonds. This difference in reactivity is a potent tool for the stepwise development of the aromatic core. For instance, a Suzuki coupling could be carried out at the bromine position, followed by a more demanding coupling reaction at the chlorine position. Compounds with analogous substitution patterns are often employed in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnbinno.com

Overview of Contemporary Research Trajectories

Strategies for the Preparation of this compound

The preparation of this compound can be approached through several synthetic strategies, primarily focusing on the sequential introduction of halogen and formyl groups onto a pre-functionalized benzene (B151609) ring or the formylation of a suitably substituted precursor.

Directed Halogenation and Substituent Introduction Approaches

A key strategy in the synthesis of this compound involves the directed halogenation of a substituted aromatic precursor. The methoxy group (-OCH3) is an ortho-, para-directing activator, while the chloro and bromo groups are ortho-, para-directing deactivators. The interplay of these directing effects is crucial for the regioselective introduction of the halogens.

One plausible approach begins with a precursor such as 3-chloro-5-methoxyphenol. The hydroxyl and methoxy groups would activate the ring for electrophilic aromatic substitution. Bromination of this precursor would likely be directed to the positions ortho and para to the activating groups. Careful control of the reaction conditions is necessary to achieve the desired 2-bromo-4-chloro substitution pattern.

Alternatively, starting with a precursor that already contains some of the required substituents in the correct orientation can simplify the synthesis. For instance, the bromination of a 4-chloro-2-methoxyphenyl derivative could be a viable step. The regioselectivity of such a reaction would depend on the nature of the other substituents present on the ring.

Formylation Reactions in Substituted Aromatic Systems

Formylation, the introduction of an aldehyde group (-CHO), is a critical step in the synthesis of this compound. Several classical formylation reactions can be employed, with the choice of method depending on the reactivity of the aromatic substrate.

Vilsmeier-Haack Reaction: This reaction is suitable for activated aromatic rings and uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the formylating agent. For a precursor like 1-bromo-3-chloro-5-methoxybenzene, the methoxy group would direct the formylation to the ortho position, yielding the desired product.

Duff Reaction: This method is used for the formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent. If a phenolic precursor is used, this reaction could be a viable option.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. While effective for phenols, it may not be suitable for precursors that are sensitive to strong bases.

The following table summarizes the applicability of different formylation reactions:

Formylation ReactionSubstrate TypeReagentsTypical Conditions
Vilsmeier-HaackActivated aromatic ringsPOCl₃, DMF0-100 °C
Duff ReactionPhenolsHexamethylenetetramine (HMTA)Acidic, heat
Reimer-TiemannPhenolsCHCl₃, NaOHBasic, heat

Control of Regioselectivity and Side Reaction Mitigation

Controlling the regioselectivity is paramount in the synthesis of a polysubstituted compound like this compound to avoid the formation of undesired isomers. wikipedia.org The directing effects of the substituents on the aromatic ring are the primary determinants of the position of incoming electrophiles.

In halogenation reactions, the steric hindrance from existing bulky groups can also influence the regiochemical outcome. To mitigate the formation of side products, such as polyhalogenated compounds, it is essential to carefully control the stoichiometry of the halogenating agent and the reaction temperature. The use of protecting groups can also be a valuable strategy to block certain positions on the aromatic ring, thereby directing the substitution to the desired position. For example, an amino group can be acetylated to reduce its activating effect and control the extent of halogenation.

Precursor Synthesis and Derivatization Routes

The synthesis of this compound often relies on the availability of appropriately substituted precursors. These precursors can be synthesized through various routes and then derivatized to yield the final product.

Conversion of Aromatic Amines to Benzaldehyde (B42025) Scaffolds

A versatile method for the synthesis of substituted benzaldehydes involves the conversion of an aromatic amine precursor. orgsyn.org A potential precursor for the target molecule is 2-bromo-4-chloro-6-methoxyaniline. This aniline (B41778) derivative can be synthesized through the controlled halogenation of a suitable methoxyaniline.

Once the substituted aniline is obtained, it can be converted to the corresponding benzaldehyde through a multi-step process. A common method is the Sandmeyer reaction, where the amino group is first diazotized with nitrous acid to form a diazonium salt. wikipedia.orgnih.gov This diazonium salt can then be subjected to a variety of transformations. For the synthesis of a benzaldehyde, the diazonium salt can be treated with a formylating agent, although this is a less common variation of the Sandmeyer reaction. A more established route involves the conversion of the diazonium salt to a nitrile (using copper(I) cyanide), followed by reduction of the nitrile to the aldehyde.

Synthesis of Related Halogenated Benzaldehyde Precursors

The synthesis of this compound can also be envisioned from other halogenated benzaldehyde precursors. For example, a precursor such as 4-chloro-2-methoxybenzaldehyde (B1590457) could be synthesized and then subjected to regioselective bromination. The methoxy group at position 2 and the aldehyde group at position 1 would direct the incoming electrophile. The aldehyde group is a meta-director, while the methoxy group is an ortho-, para-director. The interplay of these directing effects would need to be carefully considered to achieve bromination at the desired position 6.

Another approach could involve the synthesis of a dihalogenated precursor like 1-bromo-3-chloro-5-methoxybenzene. nih.gov This precursor could then be formylated to introduce the aldehyde group. The strong ortho-directing effect of the methoxy group would likely favor the formation of this compound.

The following table lists some potential precursors and their synthetic utility:

PrecursorPotential Synthetic Route to Target Compound
2-Bromo-4-chloro-6-methoxyanilineDiazotization followed by Sandmeyer-type formylation or conversion to nitrile and subsequent reduction.
4-Chloro-2-methoxybenzaldehydeRegioselective bromination at the 6-position.
1-Bromo-3-chloro-5-methoxybenzeneFormylation, likely directed to the 2-position by the methoxy group.

Advanced Synthetic Techniques

The synthesis of highly substituted aromatic aldehydes such as this compound necessitates advanced techniques that offer high selectivity and efficiency. Traditional methods often fall short in providing the required regioselectivity and yield, leading researchers to explore more sophisticated methodologies.

Electrochemical Synthetic Approaches to Benzaldehyde Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to conventional chemical oxidation for the production of benzaldehyde derivatives. gre.ac.uk This method can be broadly categorized into direct and indirect electrolysis.

In direct electrochemical synthesis, the substrate is oxidized directly at the anode. However, this often requires high potentials, which can lead to over-oxidation and side reactions, particularly for complex molecules.

A more refined and widely used approach is indirect electrochemical synthesis, which employs a redox mediator. This mediator is electrochemically oxidized at the anode and then, in turn, chemically oxidizes the organic substrate, after which it is electrochemically regenerated. This process allows for the reaction to occur at a lower potential, thereby increasing selectivity and efficiency. lookchem.com

A well-studied example of mediated electrosynthesis is the oxidation of p-methoxytoluene to p-methoxybenzaldehyde using the Ce(IV)/Ce(III) redox couple in aqueous methanesulfonic acid. lookchem.com The Ce(IV) ions, electrochemically generated from Ce(III), act as the oxidizing agent. This system is highly efficient, with current efficiencies reaching up to 89%. lookchem.com

For a substrate like 2-bromo-4-chloro-6-methoxytoluene, a similar mediated approach could be envisioned. The presence of electron-withdrawing halogen atoms on the aromatic ring would likely increase the oxidation potential of the methyl group compared to p-methoxytoluene. However, the use of a suitable mediator can overcome this challenge. The general reaction scheme would involve the electrochemical regeneration of the mediator, which then oxidizes the dihalogenated methoxytoluene to the desired benzaldehyde.

Table 1: Examples of Mediated Electrochemical Oxidation of Toluene Derivatives

SubstrateMediator SystemSolvent/ElectrolyteProductYield/Current Efficiency
p-MethoxytolueneCe(IV)/Ce(III)Aqueous Methanesulfonic Acidp-MethoxybenzaldehydeUp to 89% Current Efficiency lookchem.com
TolueneMn(III)/Mn(II)Aqueous Sulfuric AcidBenzaldehydeHigh Selectivity
p-tert-ButyltolueneCe(IV)/Ce(III)Aqueous Acetic Acidp-tert-ButylbenzaldehydeGood Yield

Catalysis in the Synthesis of Halogenated Aromatic Aldehydes

Catalytic methods, particularly those employing transition metals like palladium, offer a versatile and highly selective route to halogenated aromatic aldehydes. These methods often involve the formylation of an aryl halide precursor.

A significant advancement in this area is the palladium-catalyzed formylation of aryl halides using carbon dioxide (CO2) as a C1 source. organic-chemistry.org This approach is not only synthetically efficient but also aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. The reaction typically involves a palladium catalyst, a suitable ligand, and a reducing agent.

For the synthesis of this compound, a plausible catalytic route would start from a corresponding tri-substituted aryl halide, for instance, 1-bromo-3-chloro-2-iodo-5-methoxybenzene. The palladium catalyst would facilitate the reductive formylation at the iodo-position, which is more reactive towards oxidative addition than the bromo or chloro substituents.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of CO2 (or a CO equivalent generated in situ) and subsequent reductive elimination to yield the aldehyde and regenerate the catalyst. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with various phosphine (B1218219) and N-heterocyclic carbene ligands being employed. organic-chemistry.org

This methodology demonstrates broad substrate scope, tolerating a variety of functional groups, including halogens and methoxy groups. organic-chemistry.org The mild reaction conditions and high functional group tolerance make it a highly attractive method for the synthesis of complex molecules like this compound.

Table 2: Palladium-Catalyzed Formylation of Aryl Halides

Aryl HalideCatalyst/LigandC1 SourceReductantSolventProductYield
4-IodoanisolePd(PCy3)2Cl2 / di-2-pyridyl ketoneCO2PhenylsilaneDMF4-MethoxybenzaldehydeGood to Excellent organic-chemistry.org
1-Bromo-4-chlorobenzenePd(OAc)2 / PPh3CO/H2-Toluene4-ChlorobenzaldehydeHigh
p-BromoanisolePd catalystNitromethane--p-AnisaldehydeGood Yield (one-pot) nih.gov

Crystallographic Analysis of this compound and Analogues

Single-Crystal X-ray Diffraction Studies

A pertinent example is the single-crystal X-ray diffraction analysis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), a compound that shares the key bromo- and methoxy-benzaldehyde framework. researchgate.net This study reveals that the compound crystallizes in the P21/c space group, indicating a centrosymmetric arrangement of molecules in the crystal lattice. researchgate.net The characterization in the solid state through X-ray diffraction is fundamental to understanding the precise three-dimensional arrangement of atoms and the interactions that stabilize the crystal structure. researchgate.net

Another relevant crystallographic study on 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, which features the same 2-bromo-4-chloro substituted benzene ring, shows that this molecule is not perfectly planar. researchgate.net Such studies on analogues are invaluable for predicting the structural parameters of this compound.

Analysis of Bond Lengths, Bond Angles, and Torsional Parameters

Detailed geometric parameters can be inferred from the crystallographic data of analogues like 6-bromo-2,3-dimethoxybenzaldehyde. researchgate.net The planarity of the benzene ring is a key feature, with dihedral angles such as C-C-C-C being close to 0° or 180°. researchgate.net For instance, in 6-bromo-2,3-dimethoxybenzaldehyde, the C-C-C-C dihedral angles are reported as -0.5° and 178.2°, confirming the ring's planarity. researchgate.net The substituents, however, may show slight deviations from this plane. The C-C-C-Br dihedral angle in this analogue is 179°, indicating the bromine atom lies very close to the plane of the aromatic ring. researchgate.net

The bond lengths and angles within the aromatic ring are expected to be within the typical ranges for substituted benzene derivatives. The carbon-carbon bonds of the ring will exhibit lengths intermediate between single and double bonds, and the endocyclic angles may deviate slightly from the ideal 120° due to the electronic and steric effects of the substituents. The geometry of the aldehyde and methoxy groups will also be consistent with standard values, though minor variations can occur due to intramolecular interactions.

Table 1: Selected Bond Lengths for a 2-Bromo-6-methoxybenzaldehyde Analogue (Data based on the crystallographic analysis of a related compound)

BondLength (Å)
C-Br1.89
C-O (methoxy)1.36
C-C (ring avg.)1.39
C=O (aldehyde)1.21
C-C (aldehyde)1.48

Table 2: Selected Bond Angles for a 2-Bromo-6-methoxybenzaldehyde Analogue (Data based on the crystallographic analysis of a related compound)

AngleDegree (°)
C-C-Br121.5
C-C-O (methoxy)118.9
C-C-C (ring avg.)120.0
C-C=O124.5
O=C-H120.0

Table 3: Selected Torsional Parameters for a 2-Bromo-6-methoxybenzaldehyde Analogue (Data based on the crystallographic analysis of a related compound)

Torsion AngleDegree (°)
C-C-C-Br179.0
C-C-O-C (methoxy)-4.5
C-C-C=O178.0

Conformational Landscape Investigations

The presence of the aldehyde and methoxy groups ortho to the bromine atom introduces the possibility of different rotational isomers, or conformers. The orientation of these groups relative to the benzene ring and to each other defines the conformational landscape of the molecule.

Identification and Characterization of Stable Conformations

For ortho-substituted benzaldehydes, two primary planar conformations are possible: a 'cis' and a 'trans' conformer, referring to the orientation of the carbonyl group's C=O bond relative to the ortho-substituent. researchgate.net Computational studies on the related molecule 2-bromo-4-chlorobenzaldehyde (B1282380) have been performed to determine the relative stabilities of these conformers. researchgate.net Gas phase optimization calculations at various levels of theory (HF, MP2, and B3LYP) were used to investigate the cis and trans forms. researchgate.net These studies are crucial for identifying the most stable spatial arrangements of the molecule.

Energetic Analysis of Conformational Isomers

The energetic difference between the possible conformers determines their relative populations at a given temperature. Theoretical calculations for 2-bromo-4-chlorobenzaldehyde have shown that the relative stability of the cis and trans isomers can be quantified. researchgate.net The choice of computational method and basis set can influence the precise energy difference, but such studies consistently predict which conformer is the ground state. For many substituted benzaldehydes, the electronic and steric interactions between the aldehyde group and the adjacent substituents are the determining factors for conformational preference.

Non-Covalent Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. In the case of this compound, a variety of such interactions are expected to play a role in the crystal packing.

Analysis of the crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde shows that the molecules are stabilized by C–H···O interactions. researchgate.net These hydrogen bonds, though weak, are significant in directing the supramolecular assembly. nih.gov Furthermore, this analogue exhibits halogen-type interactions, which are highly directional and arise from the anisotropic distribution of electron density on the halogen atom. researchgate.net

In the crystal structure of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, intermolecular Br···Cl (3.5289 Å) and Cl···Cl (3.5042 Å) interactions are observed. researchgate.net These distances fall within the typical range for halogen-halogen interactions, suggesting that similar contacts could be important in the crystal packing of this compound. researchgate.net The interplay of these C–H···O hydrogen bonds and halogen···halogen interactions is likely to result in a complex and stable three-dimensional network. nih.gov Hirshfeld surface analysis is a powerful tool used in such studies to visualize and quantify these intermolecular contacts. researchgate.net

Intramolecular Hydrogen Bonding Networks

In many substituted benzaldehydes, particularly those with hydroxyl or amino groups, intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation. For instance, in a related compound, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, a distinct intramolecular O—H⋯N hydrogen bond is observed, which locks the conformation of the molecule. researchgate.net However, in this compound, the potential for classical intramolecular hydrogen bonding is limited due to the absence of strong hydrogen bond donors like an -OH or -NH group. The methoxy group's oxygen and the aldehyde's oxygen are potential acceptors, but the available hydrogens are attached to carbon atoms, which are much weaker donors.

Intermolecular Hydrogen Bonding Interactions

While classical hydrogen bonds may be absent, weaker C—H⋯O interactions are a common feature in the crystal structures of benzaldehyde derivatives. rsc.org These interactions, where a carbon-bound hydrogen atom acts as a donor to an oxygen atom (either from the aldehyde or methoxy group) of a neighboring molecule, can significantly influence the supramolecular assembly. In the crystal structure of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, molecules are linked into zigzag chains through such intermolecular C—H⋯O hydrogen bonds. researchgate.net It is plausible that similar C—H⋯O interactions would be a key feature in the crystal packing of this compound, contributing to the formation of its three-dimensional architecture.

Halogen-Halogen Interactions

The presence of both bromine and chlorine atoms on the aromatic ring introduces the possibility of halogen-halogen interactions, which are a subject of significant interest in crystal engineering. nih.gov These can be categorized as either Type I, where the two interacting halogens are in a symmetric head-to-head arrangement, or Type II, which are considered true halogen bonds and involve an electrophilic region on one halogen interacting with a nucleophilic region on another. rsc.orgnih.gov

For example, the crystal structure of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol exhibits both Br⋯Cl and Cl⋯Cl intermolecular interactions, with distances of 3.5289 (11) Å and 3.5042 (12) Å, respectively. researchgate.net These distances fall within the typical range for such interactions and demonstrate their role in the crystal packing. researchgate.net Similarly, studies on other halogenated benzaldehydes have shown the presence of Type I Cl⋯Cl and Br⋯Br interactions that contribute to the stability of the crystal lattice. rsc.org It is therefore highly probable that Br⋯Cl, Br⋯Br, or Cl⋯Cl contacts would be observed in the solid-state structure of this compound.

Advanced Spectroscopic Characterization and Vibrational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Correlation of Chemical Shifts with Molecular Structure

The ¹H and ¹³C NMR spectra of 2-Bromo-4-chloro-6-methoxybenzaldehyde are dictated by the electronic environment of each nucleus, which is significantly influenced by the interplay of the electron-withdrawing and electron-donating effects of its substituents. The aldehyde (-CHO), bromo (-Br), and chloro (-Cl) groups are electron-withdrawing, while the methoxy (B1213986) (-OCH₃) group is electron-donating.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons will exhibit distinct chemical shifts as they are in different electronic environments. The methoxy group protons will appear as a sharp singlet, typically around 3.8-4.0 ppm.

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (around 190 ppm). The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the methoxy group will be shielded, while those bonded to the halogens and the aldehyde group will be deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aldehyde-H9.8 - 10.2Singlet
Aromatic-H7.2 - 7.6Doublet
Aromatic-H7.0 - 7.4Doublet
Methoxy-H3.9 - 4.1Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

CarbonPredicted Chemical Shift (ppm)
C=O188 - 192
C-OCH₃155 - 160
C-Cl135 - 140
C-Br115 - 120
Aromatic C-H110 - 130
Aromatic C-H110 - 130
Aromatic C (quaternary)120 - 140
O-CH₃55 - 60

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic ring and the carbonyl group. Typically, substituted benzaldehydes exhibit two main absorption bands: a weaker band at longer wavelengths (around 280-320 nm) corresponding to the n → π* transition of the carbonyl group, and a stronger band at shorter wavelengths (around 240-280 nm) arising from the π → π* transitions of the benzene (B151609) ring.

The presence of the bromo, chloro, and methoxy substituents is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzaldehyde (B42025). This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen and halogen atoms.

While many aromatic aldehydes are not strongly fluorescent, the presence of substituents can modulate their emission properties. Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence. However, the presence of the heavy bromine and chlorine atoms is likely to promote intersystem crossing to the triplet state, which would quench the fluorescence and favor phosphorescence. Therefore, a relatively low fluorescence quantum yield is anticipated for this molecule.

Solvatochromism refers to the change in the position, and sometimes the intensity, of a compound's UV-Vis absorption or fluorescence emission bands with a change in the polarity of the solvent. This effect is dependent on the difference in the dipole moment of the molecule between its ground and excited states.

For this compound, an increase in solvent polarity is expected to cause a slight bathochromic shift (red shift) in the π → π* absorption band, as the more polar excited state is stabilized to a greater extent than the ground state. A more pronounced solvatochromic effect is often observed in the fluorescence emission spectrum. If the excited state has a larger dipole moment than the ground state, a significant red shift in the emission maximum would be observed with increasing solvent polarity. Conversely, if the ground state is more polar, a blue shift would be expected.

Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule. For this compound (C₈H₆BrClO₂), the calculated monoisotopic mass is 247.92397 Da. nih.gov HRMS analysis would be able to confirm this mass with a high degree of accuracy (typically within 5 ppm), thus verifying the molecular formula. The isotopic pattern observed in the mass spectrum would also be characteristic of a molecule containing one bromine and one chlorine atom, with their distinct isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Table 3: Predicted m/z Values for Common Adducts of this compound in HRMS

AdductMolecular FormulaPredicted m/z
[M+H]⁺C₈H₇BrClO₂⁺248.93125
[M+Na]⁺C₈H₆BrClNaO₂⁺270.91319
[M+K]⁺C₈H₆BrClKO₂⁺286.88713
[M-H]⁻C₈H₅BrClO₂⁻246.91669

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying substituted benzaldehydes.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For substituted benzaldehydes, a variety of functionals and basis sets have been employed to predict their properties. Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91), which incorporate a portion of the exact Hartree-Fock (HF) exchange. Other methods like Møller-Plesset perturbation theory (MP2) and other functionals such as M06 have also been utilized in studies of similar compounds. researchgate.netresearchgate.net

The selection of the basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets, such as 6-31G* and 6-311G*, are frequently used for initial geometry optimizations and vibrational frequency calculations. researchgate.net For more precise energy calculations and property predictions, larger basis sets with polarization and diffuse functions, like 6-311++G(d,p) and aug-cc-pVDZ, are often employed. researchgate.netresearchgate.net The choice of functional and basis set is often validated by comparing calculated results with available experimental data.

Method/FunctionalCommonly Used Basis SetsTypical Applications
B3LYP6-311++G(d,p), 6-31G, 6-311GGeometry Optimization, Vibrational Spectra, Electronic Properties researchgate.netnih.gov
B3PW916-31G, 6-311GVibrational Spectra Analysis researchgate.net
HF (Hartree-Fock)aug-cc-pVDZ, 6-311+G(3df,p)Initial Geometry Optimization, Comparative Studies researchgate.netresearchgate.net
MP2aug-cc-pVDZ, 6-311+G(3df,p)Conformational Analysis, Energy Calculations researchgate.netresearchgate.net
M06Not specified in provided contextAdvanced electronic structure calculations

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy structure. For substituted benzaldehydes, DFT calculations have been successfully used to optimize molecular geometries. researchgate.netresearchgate.net These optimized structures provide the foundation for subsequent calculations of other properties. The resulting bond lengths, bond angles, and dihedral angles from these calculations can be compared with experimental data from techniques like X-ray crystallography, if available, to assess the accuracy of the computational method.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. For instance, the characteristic carbonyl (C=O) stretching frequency in benzaldehydes is a key feature in their vibrational spectra. researchgate.net Studies on related chlorinated benzaldehydes have demonstrated good agreement between vibrational frequencies calculated using methods like B3LYP and experimental data. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts. researchgate.net This method has been applied to derivatives of benzaldehyde (B42025) to calculate the theoretical ¹H and ¹³C NMR spectra. researchgate.net The calculated chemical shifts can then be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of peaks. For related compounds, the GIAO method, often paired with the B3LYP functional and a suitable basis set, has shown good correlation with experimental findings. researchgate.net

Electronic Property and Reactivity Descriptors

Computational methods are also employed to understand the electronic properties and chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govresearchgate.net This analysis provides insights into the reactive sites within the 2-bromo-4-chloro-6-methoxybenzaldehyde molecule.

ParameterSignificance
HOMO EnergyRelated to the electron-donating ability of the molecule.
LUMO EnergyRelated to the electron-accepting ability of the molecule.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net

Lack of Specific Research Data Prevents Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the computational and quantum mechanical investigations for the compound “this compound” as requested in the provided outline.

Searches for peer-reviewed articles and scientific databases yielded no studies that have performed and published results for Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Atom-in-Molecule (AIM), Time-Dependent DFT (TD-DFT), or reactivity indices analyses for this specific molecule. Furthermore, no publications were found detailing the calculation of its thermochemical parameters or investigations into its reaction energetics and transition states via computational methods.

While computational studies have been conducted on analogous compounds, such as 2-bromo-4-chlorobenzaldehyde (B1282380) and other substituted benzaldehydes, this information cannot be extrapolated to this compound without compromising scientific accuracy. The generation of a thorough and scientifically accurate article with detailed research findings and data tables, as per the instructions, is contingent upon the existence of such primary research.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Solvent Effects in Computational Modeling

There are no published studies that have utilized Polarizable Continuum Models (PCM) to investigate the behavior of this compound in the solution phase. PCM is a widely used computational method to approximate the effect of a solvent on a solute molecule by representing the solvent as a continuous dielectric medium. Such studies would typically involve calculating the optimized geometry and other properties of the molecule in various solvents to understand how the solvent environment influences its behavior. However, no such research has been documented for this specific compound.

In the absence of both computational and experimental studies on this compound, no data exists to correlate theoretical predictions with experimental observations of solvent effects on its spectral data (e.g., UV-Vis, IR, or NMR spectra). Such correlational studies are crucial for validating the accuracy of computational models. They typically involve comparing calculated spectral shifts in different solvents with those measured experimentally. For this compound, the necessary foundational research has not been published.

Reactivity Profiles and Transformational Chemistry

Reactions at the Aldehyde Functional Group

The aldehyde group is a site of rich chemical reactivity, readily participating in nucleophilic additions, redox reactions, and condensations.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. Common nucleophiles include Grignard reagents and organolithium compounds, which form new carbon-carbon bonds, leading to secondary alcohols. Another key reaction is the addition of the cyanide ion (CN⁻), which results in the formation of a cyanohydrin. britannica.com

The reactivity of the aldehyde in 2-Bromo-4-chloro-6-methoxybenzaldehyde is influenced by the electronic effects of the ring substituents. The bromo and chloro groups are electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon. Conversely, the methoxy (B1213986) group is electron-donating through resonance, which can partially mitigate this effect.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of common oxidizing agents. ncert.nic.in Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid, or even milder oxidants like Oxone can effectively bring about this transformation. organic-chemistry.orgacs.orgchemistrysteps.comlibretexts.org The reaction converts the -CHO group into a -COOH group, yielding 2-Bromo-4-chloro-6-methoxybenzoic acid.

Reduction: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. tandfonline.com This is commonly achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comopenochem.org These reagents deliver a hydride ion to the carbonyl carbon, which, after an acidic workup, produces 2-Bromo-4-chloro-6-methoxybenzyl alcohol. openochem.org

TransformationProductTypical Reagents
Oxidation2-Bromo-4-chloro-6-methoxybenzoic acidKMnO₄, CrO₃, Oxone
Reduction2-Bromo-4-chloro-6-methoxybenzyl alcoholNaBH₄, LiAlH₄
Table 1: Oxidation and Reduction Pathways for this compound.

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction involves nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov For instance, the reaction of a substituted salicylaldehyde (B1680747) with amines like 2-chlorobenzenamine or cyclohexylamine (B46788) leads to the formation of the corresponding Schiff base derivatives. researchgate.netresearchgate.net Similarly, this compound is expected to react with various primary amines to yield the corresponding N-substituted imines.

Condensation with oxygen nucleophiles, such as alcohols, in the presence of an acid catalyst, leads to the formation of acetals. britannica.com The reaction first produces a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form a stable acetal. britannica.com

Nucleophile TypeNucleophile ExampleProduct Class
Nitrogen NucleophilePrimary Amine (R-NH₂)Schiff Base (Imine)
Oxygen NucleophileAlcohol (R-OH)Acetal
Table 2: Condensation Reactions of this compound.

Reactivity of Halogen Substituents on the Aromatic Ring

The presence of two different halogen atoms on the aromatic ring opens up possibilities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.gov In these reactions, an organic halide is coupled with an organometallic reagent. The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the coupling partner, and finally, reductive elimination to give the product and regenerate the catalyst. youtube.comnih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the formation of aryl-alkyne bonds. nih.gov

Suzuki-Miyaura Coupling: This widely used reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.orgresearchgate.net

Stille Coupling: This reaction pairs an aryl halide with an organotin compound (organostannane) catalyzed by palladium.

For this compound, these reactions provide pathways to introduce a wide variety of substituents onto the aromatic ring.

Reaction NameCoupling PartnerBond Formed
SonogashiraTerminal Alkyne (R-C≡CH)Aryl-Alkyne
Suzuki-MiyauraBoronic Acid/Ester (R-B(OR)₂)Aryl-Aryl or Aryl-Alkyl
StilleOrganostannane (R-SnR'₃)Aryl-Aryl or Aryl-Vinyl
Table 3: Key Palladium-Catalyzed Cross-Coupling Reactions.

A key aspect of the reactivity of polyhalogenated arenes is the potential for site-selective reactions. nih.govresearchgate.net The selectivity in palladium-catalyzed cross-coupling is governed by the relative reactivity of the carbon-halogen bonds toward oxidative addition. The established order of reactivity is C−I > C−Br > C−Cl. whiterose.ac.uk

In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. whiterose.ac.uk This reactivity difference allows for selective coupling at the C-2 position (bromine) while leaving the C-4 position (chlorine) untouched. By carefully controlling the reaction conditions, one can achieve monosubstitution at the bromine position. nih.govacs.org This site-selectivity is highly valuable as it allows for a stepwise functionalization strategy. First, a substituent can be introduced at the C-Br position via a Sonogashira or Suzuki-Miyaura coupling. The remaining C-Cl bond can then be targeted for a second, different coupling reaction under more forcing conditions, enabling the synthesis of complex, polysubstituted aromatic compounds.

Reaction SiteRelative ReactivityOutcome
C-Br (Position 2)HighPreferential site for Pd-catalyzed cross-coupling under standard conditions.
C-Cl (Position 4)LowRemains intact during selective coupling at the C-Br site; can be functionalized under harsher conditions.
Table 4: Site-Selectivity in Cross-Coupling Reactions.

Influence of Methoxy Group on Aromatic Reactivity

The methoxy (-OCH₃) group at the C6 position exerts a powerful influence on the reactivity of the aromatic ring through a combination of electronic effects.

The methoxy group influences the rate of electrophilic aromatic substitution (EAS) through two opposing electronic mechanisms: the inductive effect (-I) and the resonance effect (+R). openstax.org

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading it to withdraw electron density from the aromatic ring through the sigma (σ) bond. This effect, on its own, deactivates the ring, making it less nucleophilic and slower to react with electrophiles. openstax.org

Table 2: Summary of Electronic Effects of the Methoxy Group

Effect Description Impact on Ring Consequence for EAS Rate
Inductive Effect (-I) Withdrawal of σ-electron density due to oxygen's electronegativity. Decreases electron density. Deactivating
Resonance Effect (+R) Donation of lone-pair π-electron density into the ring. Increases electron density. Activating

| Net Effect | Resonance donation outweighs inductive withdrawal. | Ring is electron-enriched. | Strongly Activating |

Beyond affecting the reaction rate, the methoxy group also directs the position of substitution for incoming electrophiles. The resonance effect, which donates electron density to the ring, does so unevenly. The increase in electron density is most pronounced at the ortho and para positions relative to the substituent. lumenlearning.com

Analysis of the resonance structures of the arenium ion intermediate formed upon attack by an electrophile (E⁺) confirms this directing effect.

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the methoxy group. This allows the lone pair on the oxygen to delocalize and form a fourth resonance structure, where every atom (except hydrogen) has a complete octet. This "octet-stabilized" resonance contributor provides significant additional stability to the intermediate.

Meta Attack: If the electrophile attacks at the meta position, the positive charge in the resulting arenium ion is never located on the carbon bearing the methoxy group. Consequently, the lone pairs on the oxygen cannot directly stabilize the positive charge through resonance to the same extent.

Because the intermediates for ortho and para attack are more stabilized than the intermediate for meta attack, the activation energies for the ortho and para pathways are lower, and these reactions proceed much faster. openstax.org Therefore, the methoxy group is classified as an ortho, para-director. In this compound, the positions ortho (C5) and para (C3, which is unsubstituted) to the methoxy group are activated. However, the existing substituents (bromo, chloro, and aldehyde groups) will also influence the final position of substitution due to their own directing effects and steric hindrance.

Applications of 2 Bromo 4 Chloro 6 Methoxybenzaldehyde in Organic Synthesis

Building Block for Heterocyclic Chemistry

Halogenated and alkoxy-substituted benzaldehydes are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. The aldehyde functional group is a key electrophile for condensation reactions, while the bromine and chlorine atoms can serve as handles for cross-coupling reactions or as directing groups.

Chalcones, which are precursors to flavonoids, are typically synthesized via the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. In a hypothetical scenario, 2-Bromo-4-chloro-6-methoxybenzaldehyde could react with a substituted acetophenone under basic conditions to yield a highly functionalized chalcone. The substitution pattern on the resulting chalcone would be predetermined by the starting materials, offering a route to novel flavonoid structures. Subsequent intramolecular cyclization of the chalcone, often under oxidative conditions, would lead to the corresponding flavonoid.

Hypothetical Reaction Scheme for Chalcone Synthesis

Reactant 1 Reactant 2 Base Product

Benzoxazoles are typically formed through the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde. The reaction of this compound with a 2-aminophenol, likely under acidic or oxidative conditions, could theoretically produce a 2-substituted benzoxazole. The resulting benzoxazole would bear a 2-(2-bromo-4-chloro-6-methoxyphenyl) substituent, a moiety that could be further modified.

The synthesis of quinazolines often involves the reaction of 2-aminobenzaldehydes, 2-aminobenzonitriles, or anthranilic acids with a variety of reagents. While this compound does not fit the typical precursor profile for direct quinazoline synthesis, it could be incorporated into the quinazoline scaffold through multi-step sequences. For instance, it could be used to functionalize a pre-formed quinazoline ring via a cross-coupling reaction if a suitable handle is present on the quinazoline core.

The aldehyde functionality of this compound makes it a potential reactant in the synthesis of various other nitrogen-containing heterocycles, such as imines, which can then undergo further cyclization reactions to form more complex structures. Its halogen substituents could also be exploited in transition metal-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds, leading to a diverse range of heterocyclic systems.

Intermediate in the Synthesis of Complex Natural Products and Bioactive Molecules

Substituted benzaldehydes are common intermediates in the total synthesis of natural products and other bioactive molecules. They often serve as a scaffold upon which the complexity of the target molecule is built.

In the context of total synthesis, a highly functionalized building block like this compound could be strategically employed to introduce a specific substitution pattern onto an aromatic ring within a larger molecule. The aldehyde could be converted into other functional groups, and the halogens could be used for late-stage modifications of the molecular scaffold. While no documented total syntheses utilize this specific compound, its potential as a starting material for complex targets is evident from its structure.

Precursor for Pharmacologically Relevant Scaffolds

There is currently no specific information available in the scientific literature that details the use of this compound as a precursor for pharmacologically relevant scaffolds. While halogenated and methoxy-substituted benzaldehydes are a class of compounds often utilized as starting materials in medicinal chemistry, research delineating the synthetic routes and the biological activities of compounds derived specifically from this compound has not been identified. The potential of this compound in the synthesis of novel therapeutic agents remains an unexplored area of research.

Derivatization for Advanced Functional Materials

Information regarding the derivatization of this compound for the creation of advanced functional materials is not present in the current body of scientific literature. The sections below reflect this lack of available data.

Design of Fluorescent Dyes and Probes

No published studies were found that describe the application of this compound in the design or synthesis of fluorescent dyes and probes. The intrinsic photophysical properties of this specific compound and its potential to be incorporated into larger fluorescent systems have not been reported.

Development of Specialized Ligands and Catalysts

There is no available research on the use of this compound in the development of specialized ligands for metal catalysis or as a component in the structure of organocatalysts. Its potential utility in these areas of chemistry has not been documented in peer-reviewed sources.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The future synthesis of 2-Bromo-4-chloro-6-methoxybenzaldehyde and its derivatives is likely to be heavily influenced by the principles of green chemistry and the development of more efficient reaction pathways.

Novel Synthetic Routes: Current synthetic strategies often involve multi-step processes that may require harsh conditions or generate significant waste. Future research will likely focus on developing more streamlined and efficient methods. One promising area is the exploration of "one-pot" or tandem reactions that combine multiple synthetic steps without the need for isolating intermediates. liberty.edu Such approaches save time, resources, and reduce solvent usage. liberty.edu For instance, a two-step, one-pot reduction/cross-coupling procedure has been demonstrated for other substituted benzaldehydes, utilizing a stable aluminum hemiaminal to protect the aldehyde functionality during subsequent reactions. acs.orgrug.nl Adapting such methodologies could provide a more direct and efficient route to polysubstituted benzaldehydes like the title compound.

Green Chemistry Principles: The integration of green chemistry is paramount for sustainable chemical manufacturing. rsc.org This involves several key areas:

Solvent-Free Reactions: Performing reactions in the absence of volatile organic solvents is a core principle of green chemistry. primescholars.com Research into solid-state reactions or using the reactants themselves as the solvent medium could drastically reduce environmental impact. rsc.orgijrbat.in

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Catalysis: The development of novel catalysts is crucial. This includes using heterogeneous catalysts that can be easily recovered and recycled, or organocatalysts that avoid the use of toxic heavy metals. nih.gov For example, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water represents an eco-friendly protocol for synthesizing related carboxylic acids. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. This minimizes the generation of byproducts and waste.

Application in Materials Science and Medicinal Chemistry Beyond Current Scope

The unique electronic and structural features of this compound make it a promising scaffold for development in materials science and medicinal chemistry.

Materials Science: The aldehyde group is a versatile functional handle for polymer synthesis and modification. numberanalytics.com

Cross-linking Agents: The aldehyde can react with various functional groups, such as amines or alcohols, making it a potential cross-linking agent to enhance the mechanical strength and thermal stability of polymer networks. numberanalytics.com

Advanced Dyes and Pigments: The aromatic structure with its specific substituents could serve as a foundational block for synthesizing novel organic dyes with tailored absorption and emission spectra for use in electronics or imaging.

Medicinal Chemistry: Substituted benzaldehydes are prevalent scaffolds in drug discovery due to their ability to participate in various biological interactions.

Enzyme Inhibitors: The aldehyde group can form reversible covalent bonds (Schiff bases) with amine residues (like lysine) in the active sites of enzymes. This makes the benzaldehyde (B42025) scaffold a prime candidate for designing enzyme inhibitors. Notably, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been explored as potent and selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer chemoresistance. brad.ac.ukresearchgate.net The specific substitution pattern of this compound could be explored to target specific ALDH isoforms or other enzymes relevant to diseases like cancer. brad.ac.uknih.gov

Pharmacophore Scaffolding: The compound can serve as a starting point for building more complex molecules. The bromo and chloro substituents provide sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of chemical space to optimize biological activity. The combination of halogens and a methoxy (B1213986) group can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical pharmacokinetic properties. acs.org

Advanced Spectroscopic and Computational Techniques for Deeper Insight

To fully unlock the potential of this compound, a deeper understanding of its structural, electronic, and reactive properties is necessary. Advanced analytical and computational methods are indispensable for this purpose.

Spectroscopic Analysis: While standard techniques like NMR and mass spectrometry are routine, advanced spectroscopic methods can provide more nuanced information.

Vibrational Spectroscopy (FT-IR and Raman): Detailed analysis of the vibrational modes, particularly the characteristic C=O stretching frequency of the aldehyde group, can reveal information about intermolecular interactions, such as hydrogen bonding, in different solvent environments. niscpr.res.innih.govresearchgate.net Studies on similar halogenated benzaldehydes have successfully correlated experimental FT-IR spectra with theoretical calculations to understand solvent effects on molecular conformation and vibrational frequencies. researchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular packing. This is invaluable for understanding the physical properties of the material and for validating computational models.

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for gaining insight into molecular properties that may be difficult to measure experimentally. nih.gov

Geometric and Electronic Structure: DFT calculations can predict the stable conformations of the molecule, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). niscpr.res.in This information is crucial for predicting reactivity and understanding the molecule's potential role in electronic materials.

Reaction Modeling: Computational studies can be used to model reaction mechanisms, identify transition states, and calculate activation energies for proposed synthetic routes. nih.gov This can aid in optimizing reaction conditions and in designing more efficient syntheses.

In Silico Drug Design: In medicinal chemistry, computational docking can predict how the molecule or its derivatives might bind to the active site of a target protein. nih.gov This allows for the rational design of new potential inhibitors before committing to their synthesis, saving significant time and resources.

Integration with Automation and High-Throughput Methodologies

The pace of modern chemical research and drug discovery is increasingly driven by automation and high-throughput approaches. Integrating this compound into these workflows could rapidly accelerate the exploration of its potential.

Automated Synthesis: Automated synthesis platforms can be used to create libraries of derivatives based on the this compound scaffold. beilstein-journals.orgchemrxiv.org These systems can perform reactions, purifications, and analyses in a parallel and automated fashion. chemrxiv.orgacs.org For example, by leveraging the reactivity of the bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions, an automated platform could quickly synthesize hundreds of analogues by reacting the core scaffold with a diverse set of boronic acids or other coupling partners.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be employed to rapidly evaluate their biological activity or material properties. researchgate.netorientjchem.org In drug discovery, HTS allows for the testing of thousands of compounds against a specific biological target (e.g., an enzyme or receptor) in a short period. nih.gov This enables the rapid identification of "hits"—compounds that show promising activity and warrant further investigation. researchgate.net For materials science applications, automated platforms can screen for properties like solubility, thermal stability, or photophysical characteristics, facilitating the discovery of new functional materials. The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the path from a foundational molecule to a valuable application. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.